

Commercial Suppliers and Technical Guide for Homovanillic acid-d5

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Homovanillic acid-d5

Cat. No.: B15144123

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers of **Homovanillic acid-d5** (HVA-d5), a deuterated stable isotope-labeled internal standard crucial for quantitative bioanalytical studies. Homovanillic acid is the major terminal metabolite of the neurotransmitter dopamine, and its measurement in biological fluids is a key indicator of central dopamine activity.^{[1][2][3]} The use of HVA-d5 as an internal standard in mass spectrometry-based assays allows for precise quantification, correcting for matrix effects and variations in sample processing.

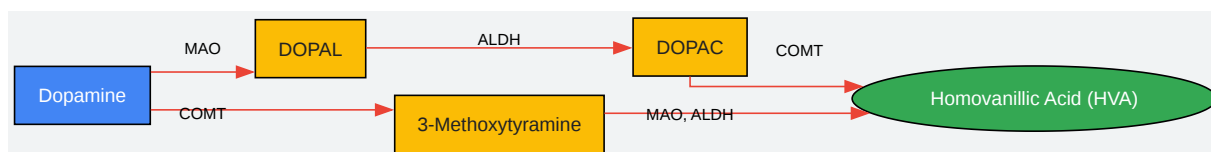
Commercial Suppliers of Homovanillic acid-d5

A variety of chemical suppliers offer **Homovanillic acid-d5** for research purposes. The following table summarizes the offerings from several prominent vendors to facilitate comparison.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Available Formats	Storage Temperature
LGC Standards	Homovanillic Acid-d5	53587-32-9	C ₉ D ₅ H ₅ O ₄	187.2041	>95% (HPLC)	0.5 mg, 1 mg, 5 mg (Neat)	-20°C
Sigma-Aldrich (AA BLOCKS, INC.)	Homovanillic acid-d5	53587-32-9	C ₉ H ₅ D ₅ O ₄	187.21	98%	Not specified	2-8°C
MedchemExpress	Homovanillic acid-d5	53587-32-9	C ₉ H ₅ D ₅ O ₄	187.21	Not specified	1 mg, 5 mg, 10 mg	Not specified
HPC Standards	D5-Homovanillic acid Solution	53587-32-9	C ₉ H ₅ D ₅ O ₄	Not specified	Not specified	100 µg/mL in Methanol (1 mL)	Not specified
Cambridge Bioscience (via MedChem Express)	Homovanillic acid-d5	53587-32-9	Not specified	Not specified	Not specified	10 mg	Not specified

Dopamine Metabolism Signaling Pathway

Homovanillic acid is the final product of dopamine degradation through two primary enzymatic pathways involving Monoamine Oxidase (MAO), Aldehyde Dehydrogenase (ALDH), and Catechol-O-methyltransferase (COMT).^{[1][3]} Understanding this pathway is critical for interpreting HVA levels in various physiological and pathological states.



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Dopamine Metabolism to Homovanillic Acid.

Experimental Protocols

Homovanillic acid is widely used in a fluorimetric assay to quantify hydrogen peroxide (H_2O_2) production by biological samples, such as macrophages and neutrophils.[4][5] The assay is based on the horseradish peroxidase (HRP)-mediated oxidation of homovanillic acid by H_2O_2 to a highly fluorescent dimer.[4]

Protocol: Fluorimetric Determination of Hydrogen Peroxide

This protocol is adapted from a modified method designed to improve accuracy in biological samples containing H_2O_2 metabolizing enzymes.[5][6]

1. Reagent Preparation:

- Homovanillic Acid (HVA) Stock Solution (10 mM): Dissolve 91.1 mg of Homovanillic acid in 50 mL of Hanks' Balanced Salt Solution (HBSS). Aliquot and store at -80°C . [7]
- Horseradish Peroxidase (HRP) Stock Solution (5,000 U/mL): Dissolve 25,000 U of HRP in 5 mL of HBSS (Ca^{2+} and Mg^{2+} free). Aliquot and store at -80°C . [7]
- Trichloroacetic Acid (TCA) Solution (5% w/v): Prepare fresh by dissolving TCA in distilled water. Keep on ice.
- Potassium Phosphate (K_2HPO_4) Solution: Prepare a stock solution for neutralization.
- Assay Media: Prepare fresh on the day of the assay. For a final concentration of 100 μM HVA and 5 U/mL HRP, mix the appropriate volumes of the stock solutions in HBSS.

2. Sample Preparation:

- Homogenize tissue samples or prepare cell suspensions in a suitable buffer.

- To precipitate proteins and stop enzymatic activity, add an equal volume of cold 5% TCA to the sample.
- Incubate on ice for 10-15 minutes.
- Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
- Carefully collect the supernatant.
- Neutralize the supernatant by adding K₂HPO₄ solution to bring the pH to approximately 7.5.

3. Assay Procedure:

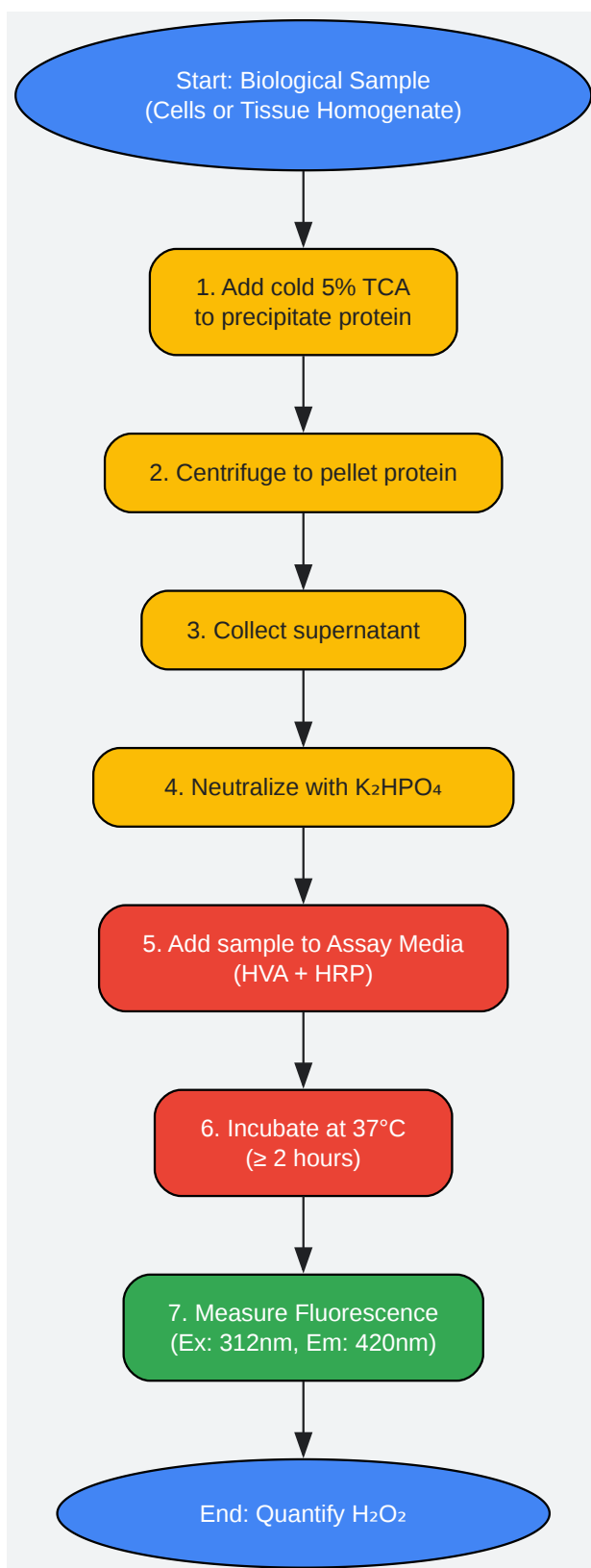
- In a microplate or glass tubes, add your prepared sample to the Assay Media. Include blank wells containing only Assay Media.
- For creating a standard curve, prepare serial dilutions of a known concentration of H₂O₂ (e.g., 0-10 µM) and add them to the Assay Media.^[7]
- Incubate the reaction mixture at 37°C for at least 2 hours. The reaction product is stable for over 12 hours.^{[5][6]}

4. Measurement:

- Measure the fluorescence using a fluorometer with an excitation wavelength of 312-321 nm and an emission wavelength of 420-426 nm.^[4]
- Subtract the fluorescence of the blank from all readings.
- Calculate the H₂O₂ concentration in your samples by comparing their fluorescence values to the standard curve.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the modified fluorimetric H₂O₂ assay.



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Workflow for H₂O₂ determination.

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- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for Homovanillic acid-d₅]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15144123#commercial-suppliers-of-homovanillic-acid-d5]

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